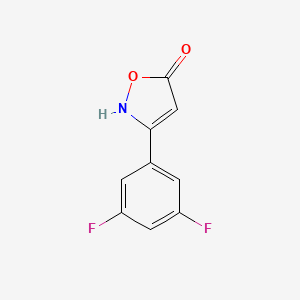

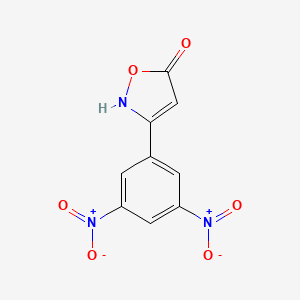

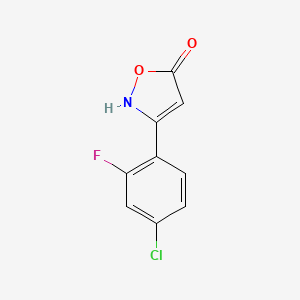

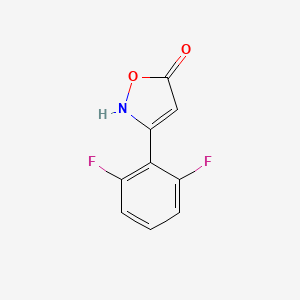

3-(3-Methyl-4-nitrophenyl)-1,2-oxazol-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Methyl-4-nitrophenyl)-1,2-oxazol-5-ol, also known as 3-MNO, is an organic compound belonging to the class of oxazol-5-ols. It is a colorless, crystalline solid with a melting point of 83-84 °C and a boiling point of 203 °C. 3-MNO is a nitro-aromatic compound which is widely used in the synthesis of a variety of organic compounds. It is also used in the production of pharmaceuticals, dyes, and agrochemicals.

科学的研究の応用

Synthetic Organic Chemistry Applications

- Formation and Reaction of Oxazoles : The BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile leads to the formation of 5-aryl-2-chloromethyloxazoles. This method provides a pathway for synthesizing N-substituted 2-(aminomethyl)oxazoles, highlighting the synthetic utility of oxazole derivatives in organic synthesis (Ibata & Isogami, 1989).

Medicinal Chemistry Applications

- Antimalarial Activity : A series of oxazole derivatives were prepared and evaluated for their antimalarial activity against Plasmodium berghei in mice. The study found a correlation between the antimalarial potency and the structural features of the oxazole derivatives, demonstrating their potential as antimalarial agents (Werbel et al., 1986).

Materials Science Applications

- Polymerization and Light Emitting Properties : Oxazol-5-one fluorophores containing thiophenyl groups were synthesized and characterized for their absorption, fluorescence, and polymerization abilities. These compounds exhibit potential for use in materials science due to their fluorescent properties and ability to undergo copolymerization, with applications in the development of blue and green light-emitting materials (Ozturk Urut et al., 2018).

Environmental Science Applications

- Biodegradation of Nitrophenols : The biodegradation and chemotaxis of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 were studied, providing insights into the microbial degradation of nitrophenol compounds, which are significant for environmental decontamination and bioremediation (Bhushan et al., 2000).

特性

IUPAC Name |

3-(3-methyl-4-nitrophenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-6-4-7(2-3-9(6)12(14)15)8-5-10(13)16-11-8/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKLTLAVDATBRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=O)ON2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346017.png)

![5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6346034.png)